molecular formula C6H9ClN4O B1295558 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol CAS No. 6623-88-7

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol

Cat. No.: B1295558
CAS No.: 6623-88-7
M. Wt: 188.61 g/mol
InChI Key: JIDCYBTZDUDFQR-UHFFFAOYSA-N
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Description

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol is a chemical compound with the molecular formula C6H9ClN4O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Scientific Research Applications

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,6-trichloropyrimidine.

    Amination: The first step involves the selective amination of 2,4,6-trichloropyrimidine to produce 2-amino-4,6-dichloropyrimidine.

    Reduction: The next step involves the reduction of the nitro group to an amino group, resulting in 2-amino-4-chloro-6-nitropyrimidine.

    Substitution: The final step involves the substitution of the chlorine atom with an ethanolamine group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: Similar in structure but lacks the ethanolamine group.

    2-Amino-6-chloropyrimidine: Similar in structure but lacks the ethanolamine group.

    2-Amino-4,6-dichloropyrimidine: Similar in structure but has an additional chlorine atom.

Uniqueness

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol is unique due to the presence of the ethanolamine group, which imparts distinct chemical and biological properties. This group enhances its solubility and allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-[(5-amino-6-chloropyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O/c7-5-4(8)6(9-1-2-12)11-3-10-5/h3,12H,1-2,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDCYBTZDUDFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216426
Record name 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-88-7
Record name 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000737306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((5-AMINO-6-CHLORO-4-PYRIMIDINYL)AMINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KB1OD34MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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